molecular formula C15H15NO3 B14440595 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- CAS No. 79443-71-3

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-

Katalognummer: B14440595
CAS-Nummer: 79443-71-3
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: MQTBQGWJKLGZSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a dione group and a substituted cyclohexyl group, making it a unique and interesting molecule for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- can be achieved through several methods:

Industrial Production Methods

Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- typically involves large-scale synthesis using optimized catalytic processes. The choice of catalysts, reaction conditions, and purification methods are crucial to achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is unique due to its specific substitution pattern and the presence of both dione and cyclohexyl groups.

Eigenschaften

CAS-Nummer

79443-71-3

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

2-[(2-oxocyclohexyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H15NO3/c17-13-8-4-1-5-10(13)9-16-14(18)11-6-2-3-7-12(11)15(16)19/h2-3,6-7,10H,1,4-5,8-9H2

InChI-Schlüssel

MQTBQGWJKLGZSG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)CN2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.